molecular formula C7H13N3O B1345840 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine CAS No. 915923-58-9

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine

Cat. No.: B1345840
CAS No.: 915923-58-9
M. Wt: 155.2 g/mol
InChI Key: QIZAQAIZJDBTJR-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine side chain. One common method includes the cyclization of an amidoxime with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. The isopropyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free synthesis or the use of green chemistry principles may be employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the ethanamine side chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the oxadiazole ring or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanamine side chain provides additional sites for functionalization, making it a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZAQAIZJDBTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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